molecular formula C17H15N3O3 B2946990 N-benzyl-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 886894-10-6

N-benzyl-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Cat. No. B2946990
CAS RN: 886894-10-6
M. Wt: 309.325
InChI Key: OXXGXPOPKWRTCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-benzyl-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide” is a derivative of azahetarylcaboxylic acids . It has been synthesized as part of the search for new analgesics . All N-(benzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides have analgesic properties to a greater or lesser degree .


Synthesis Analysis

The compound is synthesized by the reaction of ethyl 2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate and benzylamines in boiling ethanol . The structure of the compounds obtained has been confirmed by the data of elemental analysis and NMR 1H spectroscopy .


Molecular Structure Analysis

The structure of the compound is confirmed by the data of elemental analysis and NMR 1H spectroscopy . The signals of aromatic protons of pyrido-pyrimidine nuclei are shifted downfield and generally for a typical AMX spin system . The signals of aromatic protons of benzilamide fragments are shifted upfield in all cases and focused on very narrow segments of the spectra .


Chemical Reactions Analysis

The alkylation of 2-methyl-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one takes place at the oxygen atom, but electrophilic substitution takes place mainly at position 8 of the molecule (the ortho position relative to the hydroxy group) .

Scientific Research Applications

Anticancer Therapeutics

Pyridopyrimidine derivatives have been studied for their potential in cancer treatment. They can inhibit various enzymes and pathways involved in cancer cell proliferation. For instance, certain derivatives have shown efficacy against human cancer cell lines by inducing apoptosis through the inhibition of CDK enzymes .

Antiviral Agents

The structural motif of pyridopyrimidines has been utilized in the development of antiviral drugs. These compounds can interfere with viral replication processes, offering a promising route for treating diseases like influenza and other RNA or DNA viruses .

Anti-Inflammatory Medications

Due to their ability to modulate inflammatory pathways, pyridopyrimidine derivatives are being explored as anti-inflammatory agents. This application is particularly relevant in conditions such as rheumatoid arthritis, where inflammation plays a central role .

Neuroprotective Agents

The neuroprotective potential of pyridopyrimidine derivatives is another area of interest. By preventing oxidative damage, these compounds may protect neuronal cells from degeneration and could be beneficial in treating neurodegenerative diseases .

Antimicrobial Activity

Research has indicated that pyridopyrimidine compounds possess antimicrobial properties. This makes them valuable in the fight against bacterial infections, and they could serve as a basis for developing new antibiotics .

Plant Growth Regulators

Pyridopyrimidine derivatives have been found to influence plant hormone activity. For example, indole-3-acetic acid, a plant hormone produced by the degradation of tryptophan, contains a pyridopyrimidine structure. Such compounds could be used to regulate plant growth and development .

Future Directions

The compound and its derivatives show promise as analgesics . Future research could focus on further understanding the mechanism of action, optimizing the synthesis process, and conducting preclinical and clinical trials to assess efficacy and safety. It would also be interesting to explore the potential of this compound in other therapeutic areas.

Mechanism of Action

Target of Action

It has been found to have analgesic properties , suggesting it may interact with pain receptors or pathways in the body.

Biochemical Pathways

Given its analgesic properties , it can be inferred that it may influence pain signaling pathways.

Result of Action

It has been found to exhibit analgesic properties , indicating that it may alleviate pain at the molecular and cellular levels.

properties

IUPAC Name

N-benzyl-2-hydroxy-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c1-11-6-5-9-20-14(11)19-16(22)13(17(20)23)15(21)18-10-12-7-3-2-4-8-12/h2-9,22H,10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXXGXPOPKWRTCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C(=O)NCC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.